1-Chloro-7-fluoro-4-methoxyisoquinoline 1-Chloro-7-fluoro-4-methoxyisoquinoline
Brand Name: Vulcanchem
CAS No.: 630423-46-0
VCID: VC14438033
InChI: InChI=1S/C10H7ClFNO/c1-14-9-5-13-10(11)8-4-6(12)2-3-7(8)9/h2-5H,1H3
SMILES:
Molecular Formula: C10H7ClFNO
Molecular Weight: 211.62 g/mol

1-Chloro-7-fluoro-4-methoxyisoquinoline

CAS No.: 630423-46-0

Cat. No.: VC14438033

Molecular Formula: C10H7ClFNO

Molecular Weight: 211.62 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-7-fluoro-4-methoxyisoquinoline - 630423-46-0

Specification

CAS No. 630423-46-0
Molecular Formula C10H7ClFNO
Molecular Weight 211.62 g/mol
IUPAC Name 1-chloro-7-fluoro-4-methoxyisoquinoline
Standard InChI InChI=1S/C10H7ClFNO/c1-14-9-5-13-10(11)8-4-6(12)2-3-7(8)9/h2-5H,1H3
Standard InChI Key PIVZQDMZLIQYPD-UHFFFAOYSA-N
Canonical SMILES COC1=CN=C(C2=C1C=CC(=C2)F)Cl

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Effects

1-Chloro-7-fluoro-4-methoxyisoquinoline belongs to the isoquinoline family, a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. The substitution pattern at positions 1 (chloro), 4 (methoxy), and 7 (fluoro) introduces steric and electronic modifications that profoundly influence its chemical behavior . The methoxy group at position 4 donates electron density through resonance, while the halogens at positions 1 and 7 withdraw electron density, creating a polarized electronic environment conducive to nucleophilic and electrophilic reactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H7ClFNO\text{C}_{10}\text{H}_7\text{ClFNO}
Molecular Weight211.62 g/mol
Substituent Positions1-Cl, 4-OCH₃, 7-F
Aromatic SystemIsoquinoline

X-ray crystallography and NMR studies confirm the planar geometry of the isoquinoline core, with substituents adopting positions that minimize steric hindrance. The fluorine atom at position 7, being highly electronegative, enhances the compound’s ability to participate in hydrogen bonding and dipole-dipole interactions, which is critical for its biological activity .

Synthesis and Manufacturing

Stepwise Synthetic Pathways

The synthesis of 1-chloro-7-fluoro-4-methoxyisoquinoline typically involves multi-step reactions, beginning with the construction of the isoquinoline backbone followed by sequential functionalization.

Chlorination and Methoxylation

A common approach involves the chlorination of 7-fluoro-4-methoxyisoquinoline using phosphoryl chloride (POCl3\text{POCl}_3) under reflux conditions. For example, a reported method heated 7-methoxyisoquinoline-N-oxide hydrochloride with POCl3\text{POCl}_3 at 90°C for 6 hours, achieving an 81% yield of the chlorinated product . Fluorination is typically introduced earlier in the synthesis via electrophilic aromatic substitution or metal-catalyzed coupling reactions, though specific protocols for introducing fluorine at position 7 remain proprietary in many industrial contexts.

Purification and Yield Optimization

Post-reaction workup often includes vacuum distillation to remove excess reagents, followed by aqueous washing and recrystallization. The use of sodium trimethylsilanoate in tetrahydrofuran (THF) has been reported to enhance chlorination efficiency, yielding products with >95% purity.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
ChlorinationPOCl3\text{POCl}_3, 90°C, 6h81%
FluorinationNot disclosedN/A
MethoxylationNaOCH3\text{NaOCH}_3, DMF75%

Chemical Reactivity and Functionalization

Nucleophilic Substitution Reactions

The chlorine atom at position 1 is highly susceptible to nucleophilic displacement. Reactions with amines, alkoxides, or thiols yield substituted derivatives, which are valuable intermediates in drug discovery. For instance, treatment with piperazine in dimethylformamide (DMF) at 60°C produces a piperazinyl analog with retained fluorescence properties.

Oxidation and Reduction

Controlled oxidation using potassium permanganate (KMnO4\text{KMnO}_4) selectively targets the methoxy group, generating quinone-like structures, while lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the isoquinoline ring to a tetrahydro derivative, altering its aromaticity and biological activity.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but is highly soluble in polar aprotic solvents like DMSO and DMF. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at -20°C.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 5.6 Hz, 1H), 7.89 (d, J = 8.8 Hz, 1H), 7.45 (s, 1H), 6.98 (dd, J = 8.8, 2.4 Hz, 1H), 3.95 (s, 3H).

  • LCMS: m/z=212.1[M+H]+m/z = 212.1 \, [\text{M}+\text{H}]^+.

Industrial and Research Applications

Materials Science

The compound’s fluorescence properties make it suitable for organic light-emitting diodes (OLEDs), where it acts as a blue-emitting dopant. Its electron-withdrawing groups improve charge transport efficiency in thin-film devices.

Antimicrobial Screening

Preliminary assays against Staphylococcus aureus and Escherichia coli revealed moderate inhibitory activity (MIC = 32 µg/mL), suggesting potential as a scaffold for novel antibiotics.

Future Directions and Challenges

Targeted Drug Delivery Systems

Ongoing research aims to optimize the compound’s pharmacokinetic profile through PEGylation or nanoparticle encapsulation, enhancing tumor-specific accumulation .

Synthetic Methodology Development

Advances in continuous-flow chemistry and catalysis could address current yield limitations in fluorination steps, enabling large-scale production.

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